3-Methoxy-4-nitro-biphenyl
Description
3-Methoxy-4-nitro-biphenyl (CAS: 53059-31-7) is a biphenyl derivative with a methoxy group (-OCH₃) at position 3 and a nitro group (-NO₂) at position 4 on one phenyl ring. Its molecular formula is C₁₃H₁₁NO₃, with an average molecular weight of 245.24 g/mol. The compound is structurally related to intermediates used in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitro and methoxy groups serve as functional handles for further modifications .
Properties
CAS No. |
42271-42-1 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-methoxy-1-nitro-4-phenylbenzene |
InChI |
InChI=1S/C13H11NO3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
MMAGRHBUXJZMKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-Methoxy-4-nitro-biphenyl to other nitro-methoxy aromatic compounds are critical for understanding its reactivity and applications. Below is a comparative analysis:
Table 1: Structural and Physical Comparison
Key Findings
Substituent Position Effects: The position of methoxy and nitro groups significantly impacts reactivity. For example, 4-methoxy-3-nitrobiphenyl undergoes methylation more readily than its 3-methoxy-4-nitro isomer due to steric and electronic differences . Compounds with para-methoxy groups (e.g., 3-nitro-4,4'-dimethoxydiphenyl) exhibit higher melting points (121°C) compared to mono-methoxy analogs, likely due to enhanced crystallinity .
Functional Group Influence :
- The nitro group in biphenyl derivatives serves as a precursor for amine synthesis via reduction, while methoxy groups can act as directing groups in electrophilic substitution reactions .
- The trifluoromethyl variant (1-Methoxy-4-nitro-3-(trifluoromethyl)benzene, BP 4821) shows increased electron-withdrawing effects, altering reactivity in halogenation or coupling reactions .
Synthetic Utility :
- 3-Methoxy-4-nitrobenzaldehyde’s aldehyde group makes it a versatile intermediate for Schiff base formation, whereas N-(4-Methoxyphenyl)-2-nitroaniline’s amine group is pivotal in azo dye synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
